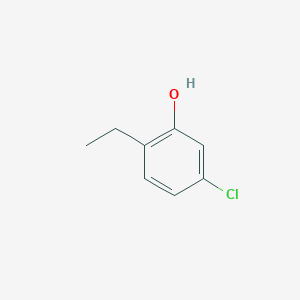
5-Chloro-2-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-ethylphenol: is an organic compound belonging to the phenol family. It is characterized by the presence of a chlorine atom and an ethyl group attached to a benzene ring with a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethylphenol can be achieved through several methods. One common approach involves the chlorination of 2-ethylphenol using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and efficient separation methods to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as 5-chloro-2-ethylcyclohexanol.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 5-Chloro-2-ethylcyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-ethylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is utilized to study the effects of chlorinated phenols on cellular processes. It is also used in the development of antimicrobial agents due to its potential antibacterial properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Research is ongoing to explore its efficacy in treating infections and other medical conditions .
Industry: In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals. It is also employed in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of 5-Chloro-2-ethylphenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activity, leading to antimicrobial effects. It targets specific molecular pathways involved in bacterial growth and replication, making it effective against certain pathogens .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-methylphenol
- 4-Chloro-2-ethylphenol
- 2,4-Dichlorophenol
Comparison: 5-Chloro-2-ethylphenol is unique due to its specific substitution pattern on the benzene ring. This structural arrangement imparts distinct chemical and biological properties compared to other chlorinated phenols. For example, 2-Chloro-5-methylphenol has a different substitution pattern, leading to variations in reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H9ClO |
|---|---|
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
5-chloro-2-ethylphenol |
InChI |
InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)5-8(6)10/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
CITSVDLEKMWTER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





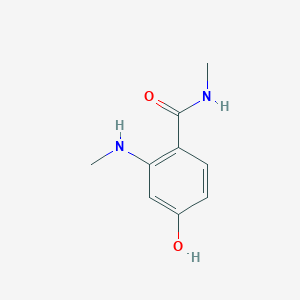
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)

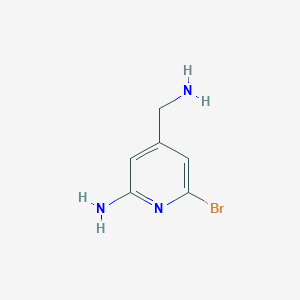


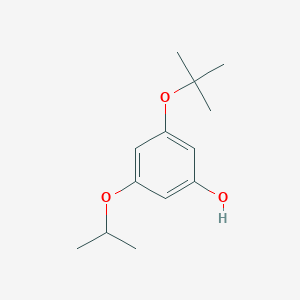
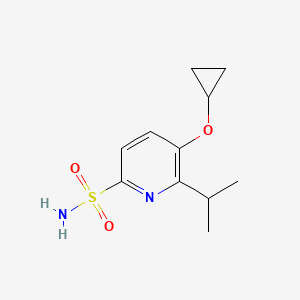

![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)

